molecular formula C17H14FN3O2S B2912353 N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872703-97-4

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2912353
CAS No.: 872703-97-4
M. Wt: 343.38
InChI Key: POOIEVZFQORFGV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound featuring a distinctive molecular architecture that combines pyridazine and furan heterocyclic systems linked via a thioacetamide bridge to a 4-fluorobenzyl group. This specific structural motif places it within a class of molecules known to exhibit diverse biological activities, making it a valuable scaffold in medicinal chemistry research and drug discovery endeavors. The compound's core structure incorporates a pyridazin-3-yl-thioacetamide framework, similar to other biologically active compounds documented in scientific literature . The structural components of this molecule suggest significant potential for pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators. Heterocyclic compounds containing pyridazine and furan rings have demonstrated various pharmacological properties in research settings, while the fluorobenzyl group often enhances bioavailability and target binding affinity . Related structural analogs have shown promise in early-stage investigations across multiple therapeutic areas, though the specific mechanism of action for this exact compound requires further characterization. Researchers utilize this compound primarily as a chemical building block for developing novel bioactive molecules and as a reference standard in analytical studies. Its molecular complexity offers opportunities for structural diversification through synthetic modification at multiple sites. Appropriate safety protocols should be followed when handling this material, and comprehensive characterization via NMR, LC-MS, and HPLC is recommended to verify identity and purity for research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement proper engineering controls when working with this compound in laboratory settings.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOIEVZFQORFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₆H₁₂FN₃OS
Molecular Weight 329.4 g/mol
CAS Number 1021135-98-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with receptors involved in inflammatory and cancer pathways, potentially leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activity. For example, compounds related to this compound have been tested against various pathogens, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .

PathogenMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus50Ampicillin
Escherichia coli100Ciprofloxacin

Anti-inflammatory Potential

In vitro studies have suggested that the compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thioether-containing acetamides, including derivatives of this compound). The results indicated significant activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
  • Anti-cancer Research : Another study focused on the anti-cancer properties of pyridazine derivatives, including this compound. The results showed that it could induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Carbonic Anhydrase (hCA) Inhibitors
  • Compound 18 (): Structure: N-(4-fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide. Key Difference: Quinazolinone core vs. pyridazine in the target compound. Activity: hCA I inhibition (KI = 2048 nM), weaker than Compound 12 (KI = 548.6 nM), which uses a 4-fluorophenyl group instead of 4-fluorobenzyl. Insight: The 4-fluorobenzyl substitution may reduce inhibitory potency due to steric hindrance or altered electronic effects compared to smaller substituents .
Thioacetamide Derivatives with Pyridazine Cores
  • CAS 1019096-85-5 (): Structure: 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide. Key Difference: Pyrazole-substituted phenyl vs. furan-2-yl in the target compound. Molecular Weight: 419.5 g/mol (vs. ~339–570 g/mol for other analogues). Potential Relevance: The pyrazole group may enhance π-π stacking in target binding, whereas furan could influence solubility or hydrogen bonding .
Quinazolinone-Based Analogues ():
  • Example: Compound 5 (N-phenyl derivative) and Compound 8 (N-4-tolyl derivative).
  • Activity Trends: Higher yields (80–91%) and melting points (251.5–315.5°C) correlate with bulkier substituents, suggesting improved crystallinity.
  • Comparison: The 4-fluorobenzyl group in the target compound may offer intermediate lipophilicity between phenyl and tolyl groups, balancing membrane permeability and target engagement .

Physicochemical Properties

LogP and Molecular Complexity
  • Compound from :
    • XlogP = 2.6, Topological Polar Surface Area (TPSA) = 87.5 Ų.
    • Comparison: The target compound’s furan (polar O-heterocycle) and 4-fluorobenzyl (lipophilic) groups likely yield a similar XlogP (~2–3), favoring blood-brain barrier penetration.
  • Telaglenastat () :
    • Structure: Contains a trifluoromethoxyphenyl group and pyridazine core.
    • Relevance: The trifluoromethoxy group increases electronegativity, a feature absent in the target compound but useful in optimizing receptor affinity .

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